molecular formula C17H18N2O4 B2837041 N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-76-7

N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2837041
CAS No.: 1105250-76-7
M. Wt: 314.341
InChI Key: KCNFJOZZVITZLS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with an acetylphenyl group, an ethoxy group, a methyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 3-acetylbenzaldehyde), an ethyl acetoacetate, and ammonium acetate under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the dihydropyridine intermediate with an appropriate amine, such as methylamine, under suitable conditions to form the desired carboxamide.

    Ethoxy Group Addition: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the acetylphenyl group.

Scientific Research Applications

N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine-based calcium channel blockers.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with molecular targets such as calcium channels. The dihydropyridine ring is known to interact with the L-type calcium channels, potentially inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: Used for its vasodilatory effects in the management of hypertension.

Uniqueness

N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its acetylphenyl group and ethoxy substitution may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-23-16-10-19(3)14(9-15(16)21)17(22)18-13-7-5-6-12(8-13)11(2)20/h5-10H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFJOZZVITZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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